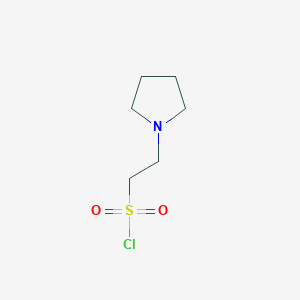

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride

Description

Overview of Organosulfur Reagents in Chemical Transformations

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are integral to modern chemical research and are widely used for synthesizing new compounds. Their utility stems from the diverse reactivity of sulfur, which can exist in various oxidation states, leading to a rich and varied chemistry. google.com These reagents are not only staples in the laboratory but are also ubiquitous in nature. For instance, the amino acids cysteine and methionine, the tripeptide glutathione, and vital coenzymes and vitamins all contain sulfur. nih.gov This natural prevalence underscores their fundamental role in biological systems and provides inspiration for their use in creating biologically active molecules. Synthetic organosulfur compounds have found applications in materials science, such as in conductive polymers and durable polysulfones, as well as in the development of pharmaceuticals like antibiotics and diuretics.

The Role of Sulfonyl Chlorides as Electrophilic Synthons

Within the extensive family of organosulfur reagents, sulfonyl chlorides (R-SO₂Cl) hold a prominent position. rsc.org Characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, an organic residue (R), and a chlorine atom, these compounds are highly reactive electrophiles. rsc.orgevitachem.com This reactivity makes them powerful building blocks, or synthons, in organic synthesis. google.com They readily react with a wide array of nucleophiles, including alcohols, amines, and thiols, to form sulfonate esters, sulfonamides, and thiosulfonates, respectively. rsc.orgevitachem.com

The sulfonamide functional group (R-SO₂NR'₂) is a particularly important moiety in medicinal chemistry, found in numerous therapeutic agents, including antimicrobial drugs and anticonvulsants. mdpi.comsigmaaldrich.com The synthesis of sulfonamides most commonly proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.comevitachem.com This fundamental transformation highlights the role of sulfonyl chlorides as key intermediates in the construction of complex, biologically active molecules. sigmaaldrich.com

Academic Context for Investigating Novel Sulfonyl Chloride Compounds

The established utility of sulfonyl chlorides provides a strong impetus for the continued investigation of new derivatives. researchgate.net Researchers are motivated to synthesize novel sulfonyl chlorides to explore new chemical space and develop compounds with unique properties and reactivity. The introduction of different organic scaffolds (the 'R' group) onto the sulfonyl chloride functional group can significantly influence the resulting molecule's physical, chemical, and biological properties. researchgate.net

The synthesis of new sulfonyl chlorides can be approached through various methods, including the oxidative chlorination of thiols or the chlorosulfonylation of aromatic compounds. researchgate.netnih.gov The development of efficient and scalable synthetic routes to these novel building blocks is a key area of academic and industrial research, as it unlocks the potential for creating extensive libraries of compounds for screening in drug discovery and materials science. researchgate.net

Specific Research Avenues for 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride

The compound 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride incorporates two key structural features: the reactive sulfonyl chloride group and the pyrrolidine (B122466) ring. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.netnih.gov Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space and can be crucial for binding to biological targets like enzymes and receptors. researchgate.net

Given the limited specific research published on 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride , its potential applications can be inferred from the known chemistry of its constituent parts. The primary research avenue for this compound would be its use as a versatile building block in medicinal chemistry.

Synthesis of Novel Sulfonamides: The most direct application is its reaction with a diverse library of primary and secondary amines to generate a corresponding library of novel sulfonamides. These new compounds, featuring the 2-(pyrrolidin-1-yl)ethyl moiety, could be screened for a wide range of biological activities. The pyrrolidine group may impart favorable pharmacokinetic properties or provide a key binding interaction with a biological target.

Development of Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide group. The unique structure of sulfonamides derived from this specific sulfonyl chloride could be explored for the inhibition of various protein kinases implicated in diseases such as cancer.

Probing Receptor Binding: The pyrrolidine ring is a key component of ligands for various receptors. researchgate.net Converting 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride into sulfonamide derivatives would allow for the exploration of structure-activity relationships (SAR) at novel biological targets.

The synthesis of this specific sulfonyl chloride would likely follow established methods for preparing β-aminoethanesulfonyl chlorides. A plausible route involves the conversion of 2-(pyrrolidin-1-yl)ethanethiol or a related precursor through oxidative chlorination. researchgate.net The hydrochloride salt form of the title compound suggests it is handled under acidic conditions to protonate the basic pyrrolidine nitrogen, enhancing its stability. sigmaaldrich.com

Compound Properties and Data

Interactive data tables provide a summary of the key information for the compounds discussed.

Table 1: Properties of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride hydrochloride

| Property | Value | Source |

| CAS Number | 1803592-55-3 | sigmaaldrich.com |

| Molecular Formula | C₆H₁₂ClNO₂S · HCl | sigmaaldrich.com |

| IUPAC Name | 2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride | sigmaaldrich.com |

| Melting Point | 144-145 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | RXNAFAYNYYRJHP-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: General Reactions of Sulfonyl Chlorides

| Reaction Type | Nucleophile | Product Class | Significance |

| Sulfonamide Formation | Primary/Secondary Amine | Sulfonamide | Core reaction for many pharmaceuticals. rsc.orgmdpi.com |

| Sulfonate Ester Formation | Alcohol | Sulfonate Ester | Creates useful leaving groups and intermediates. rsc.orgevitachem.com |

| Friedel-Crafts Sulfonylation | Arene | Sulfone | Forms carbon-sulfur bonds to aromatic rings. evitachem.com |

| Reduction | Reducing Agent | Thiol/Disulfide | Access to lower oxidation state sulfur compounds. |

Structure

3D Structure

Properties

Molecular Formula |

C6H12ClNO2S |

|---|---|

Molecular Weight |

197.68 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylethanesulfonyl chloride |

InChI |

InChI=1S/C6H12ClNO2S/c7-11(9,10)6-5-8-3-1-2-4-8/h1-6H2 |

InChI Key |

HTYRRGFPVSIIBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrrolidin 1 Yl Ethanesulfonyl Chloride

Established Synthetic Pathways to Ethanesulfonyl Chloride Derivatives

The foundation for synthesizing the target molecule lies in the robust and well-documented methods for preparing alkanesulfonyl chlorides. These methods generally begin with precursors such as alkyl thiols, disulfides, or sulfonic acids, which are then converted to the desired sulfonyl chloride through oxidative chlorination or substitution.

The conversion of sulfonic acids to sulfonyl chlorides is a common transformation. While traditional methods often employed harsh reagents like phosphorus pentachloride or thionyl chloride, newer, milder agents have been developed. cdnsciencepub.comresearchgate.net For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been demonstrated as an efficient chlorinating agent for converting a wide range of sulfonic acids into sulfonyl chlorides under mild, solvent-free conditions at room temperature. organic-chemistry.org This method is noted for its high yields, short reaction times, and tolerance of sensitive functional groups. organic-chemistry.org

Alternatively, alkanesulfonyl chlorides can be synthesized directly from alkyl thiols (mercaptans) or disulfides. A prevalent industrial method involves reacting the thiol or disulfide with chlorine gas in an aqueous solvent. nih.gov To prevent unwanted chlorination on the alkyl chain, the reaction is typically performed in the dark at controlled temperatures, often below 20 °C. nih.gov

Table 1: Comparison of Selected Chlorinating Agents for Sulfonic Acid Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with a DMF catalyst | Readily available, inexpensive | Harsh conditions, generation of HCl and SO₂ gas |

| Phosphorus Pentachloride (PCl₅) | Moderate to high temperatures | Effective for many substrates | Solid reagent, produces solid byproducts (POCl₃) |

| TAPC | Room temperature, solvent-free | Mild conditions, high yields, short reaction times organic-chemistry.org | Higher reagent cost compared to traditional agents |

| Cyanuric Chloride | Neutral conditions | Milder than PCl₅ or SOCl₂ researchgate.net | Can require specific solvents and workup |

Chlorosulfonation provides a more direct route to alkanesulfonyl chlorides from the parent alkanes. These reactions can proceed through either radical or non-radical (ionic) mechanisms.

The Reed reaction is a classic example of free-radical chlorosulfonation, where an alkane reacts with a mixture of sulfur dioxide and chlorine gas under UV light. edubull.com This process involves the initiation of a radical chain reaction where a chlorine radical abstracts a hydrogen atom from the alkane, followed by reaction with SO₂ and subsequent chlorination. edubull.comyoutube.com While effective, this method can sometimes lead to mixtures of products, especially with more complex alkanes. masterorganicchemistry.com

Non-radical chlorosulfonation typically employs powerful electrophilic reagents, most notably chlorosulfonic acid (ClSO₃H). pageplace.de This process is particularly effective for aromatic compounds but can also be used for activated aliphatic compounds. nih.gov Due to the high reactivity and corrosive nature of chlorosulfonic acid, these reactions require careful control of conditions. pageplace.denih.gov Milder, more recent methods for oxidative chlorosulfonation have been developed, such as using sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) on precursors like S-alkyl isothiourea salts, which offer a safer and more environmentally friendly alternative. organic-chemistry.org

Table 2: Illustrative Conditions for Chlorosulfonation Methods

| Method | Mechanism | Typical Reagents | Conditions | Key Feature |

|---|---|---|---|---|

| Reed Reaction | Radical | Alkane, SO₂, Cl₂ | UV light initiation edubull.com | Direct conversion of C-H to C-SO₂Cl |

| Chlorosulfonic Acid | Non-Radical (Electrophilic) | Substrate, ClSO₃H | Low temperature, controlled addition pageplace.de | Powerful reagent, suitable for less reactive substrates |

| Bleach-Mediated | Non-Radical (Oxidative) | S-Alkyl isothiourea salt, NaOCl | Aqueous media organic-chemistry.org | Environmentally benign, uses inexpensive reagents |

Strategies for Introducing the Pyrrolidinyl Moiety

This approach begins with pyrrolidine (B122466) and attaches a two-carbon chain containing a functional group that can later be converted into the sulfonyl chloride. A logical precursor would be N-(2-thioethyl)pyrrolidine. This intermediate could be synthesized via the reaction of pyrrolidine with ethylene (B1197577) sulfide (B99878) or by nucleophilic substitution of a 2-haloethanethiol derivative. Once N-(2-thioethyl)pyrrolidine is obtained, it can be subjected to oxidative chlorination using chlorine in an aqueous medium, analogous to the methods described for alkyl thiols, to yield the final product. nih.gov This "precursor" route ensures the pyrrolidine is integrated from the start, which can be advantageous if the subsequent chlorination steps are high-yielding.

A more convergent approach involves reacting pyrrolidine with a pre-formed electrophilic scaffold that already contains the ethanesulfonyl chloride group. The key intermediate for this strategy is 2-chloroethanesulfonyl chloride. This bifunctional molecule can be prepared from sodium 2-hydroxyethanesulfonate (B1228491) ("isethionate") by reacting it with reagents like phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride and dimethylformamide. cdnsciencepub.com

The synthesis is completed by a simple nucleophilic substitution reaction. 2-chloroethanesulfonyl chloride possesses two electrophilic centers: the sulfonyl chloride group and the carbon atom bearing the chlorine. Pyrrolidine, acting as a nucleophile, will preferentially attack the more reactive alkyl chloride, displacing the chloride ion to form the C-N bond. This reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine (B128534) or diisopropylethylamine) to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the pyrrolidine nucleophile. This late-stage functionalization is often efficient and is a common strategy in medicinal chemistry for creating libraries of related compounds.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride requires careful optimization of reaction parameters for the key bond-forming steps. Whether it is the oxidative chlorination of a thiol precursor or the nucleophilic substitution by pyrrolidine, several factors must be considered.

Key parameters for optimization include:

Solvent: The choice of solvent can influence reaction rates and selectivity. For the nucleophilic substitution step, aprotic polar solvents like acetonitrile (B52724) or dichloromethane (B109758) are often preferred. rsc.org

Temperature: Reactions are often cooled initially to control exothermic processes, particularly when using highly reactive reagents like chlorosulfonic acid or during the addition of amines to sulfonyl chlorides. cdnsciencepub.comrsc.org Subsequent heating may be required to drive the reaction to completion.

Stoichiometry: The molar ratio of reactants is critical. For instance, in the late-stage incorporation of pyrrolidine, using a slight excess of the amine can ensure the complete consumption of the more valuable 2-chloroethanesulfonyl chloride. Conversely, when converting sulfonic acids to sulfonyl chlorides with TAPC, a specific sulfonic acid to TAPC ratio (e.g., 1:0.3) was found to be optimal. organic-chemistry.org

Catalyst/Additive: Some transformations benefit from additives. The TAPC-promoted synthesis of sulfonyl chlorides is enhanced by the addition of potassium chloride (KCl). organic-chemistry.org In the late-stage amination, the choice of base is crucial for neutralizing acid and preventing side reactions.

Work-up and Purification: The isolation of the final product often involves an aqueous workup to remove inorganic salts and water-soluble byproducts. nih.gov Since sulfonyl chlorides are moisture-sensitive, anhydrous conditions are maintained throughout the process. Final purification is typically achieved through flash chromatography or distillation. rsc.org

Table 3: Hypothetical Optimization of Late-Stage Pyrrolidine Incorporation

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | Acetonitrile (Condition B) may offer better solubility and a higher reaction rate. |

| Base | Triethylamine (1.1 eq) | Diisopropylethylamine (1.1 eq) | Potassium Carbonate (2.0 eq) | A hindered amine base like DIEA (Condition B) can minimize potential side reactions. |

| Temperature | 0 °C to Room Temp | -10 °C to Room Temp | Room Temperature | Initial cooling (Condition A/B) is crucial to control the exotherm of amination. |

| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentration (Condition C) may speed up the reaction but could complicate heat management. |

Scalability Considerations for Synthetic Procedures

The successful transition of a synthetic procedure from the laboratory bench to a larger, industrial scale is contingent on a variety of factors including reaction safety, cost of starting materials, process robustness, and ease of purification. For the potential synthetic routes to 2-(pyrrolidin-1-yl)ethanesulfonyl chloride, several key aspects must be considered to ensure a safe, efficient, and economically viable process.

One of the foremost considerations in the large-scale synthesis of sulfonyl chlorides is the management of hazardous reagents and reaction conditions. The conversion of sulfonic acids or their salts to sulfonyl chlorides often employs corrosive and reactive chlorinating agents such as thionyl chloride, phosphorus pentachloride, or chlorosulfonic acid. rsc.org These reactions can be highly exothermic and may release toxic gases like hydrogen chloride or sulfur dioxide, necessitating specialized equipment for safe handling and scrubbing of off-gases. rsc.org

For instance, the use of chlorosulfonic acid for direct chlorosulfonation is a common industrial method but requires careful control of reaction temperature to prevent side reactions and ensure safety. rsc.org Similarly, reactions with thionyl chloride are often performed in the presence of a catalyst like N,N-dimethylformamide (DMF), which can form potentially unstable by-products if not handled correctly. rsc.org The development of milder and safer chlorinating agents, such as cyanuric chloride, has been explored to mitigate some of these risks, offering a more controlled reaction under neutral conditions. rsc.orgresearchgate.net

The choice of solvent is another critical parameter in scaling up these syntheses. An ideal solvent should not only facilitate the desired reaction but also be cost-effective, have a low environmental impact, and allow for easy product isolation. For reactions involving pyrrolidine, which is a water-miscible amine, the workup procedure to separate the product from unreacted starting materials and salts can be challenging. nih.gov Extraction with an appropriate organic solvent and subsequent purification steps like crystallization or distillation must be optimized for large-scale operations.

Furthermore, the development of continuous manufacturing processes, such as using continuous stirred-tank reactors (CSTRs), can offer significant advantages over traditional batch processing for the production of sulfonyl chlorides. mdpi.com Continuous processes can provide better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and increase spacetime yield. mdpi.com Automated systems can monitor reaction progress and control reagent addition, leading to more consistent product quality and reduced manual intervention. mdpi.com

The table below outlines some of the key scalability considerations for the plausible synthetic routes to 2-(pyrrolidin-1-yl)ethanesulfonyl chloride.

| Parameter | Scalability Consideration | Potential Challenges | Mitigation Strategies |

| Reagent Safety | Handling of corrosive and reactive chlorinating agents (e.g., thionyl chloride, chlorosulfonic acid). | Exothermic reactions, release of toxic gases (HCl, SO₂). | Use of specialized reactors, efficient cooling systems, and off-gas scrubbers. Exploring milder reagents like cyanuric chloride. rsc.orgresearchgate.net |

| Reaction Conditions | Precise control of temperature and reaction time is crucial for yield and purity. | Runaway reactions, formation of impurities. | Automated process control, use of continuous flow reactors for better heat and mass transfer. mdpi.com |

| Solvent Selection | The solvent should be economical, safe, and facilitate easy product isolation. | Difficult separation of product from a water-miscible amine like pyrrolidine. nih.gov | Optimization of extraction and crystallization protocols. |

| Workup & Purification | Efficient removal of by-products and impurities is necessary. | Hydrolysis of the sulfonyl chloride product during aqueous workup. | Development of non-aqueous workup procedures or rapid extraction protocols. acs.org |

| Process Type | Choice between batch and continuous manufacturing. | Batch processes may have lower throughput and higher safety risks for hazardous reactions. | Implementation of continuous flow chemistry to improve safety, control, and efficiency. mdpi.com |

Reactivity and Reaction Mechanisms of 2 Pyrrolidin 1 Yl Ethanesulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group (-SO₂Cl) is renowned for its high reactivity as an electrophile. fiveable.me This reactivity stems from several key electronic and structural features. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which exert a strong electron-withdrawing inductive effect. pearson.com This polarization creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by nucleophiles. pearson.com

Furthermore, the sulfonyl group's structure contributes to its electrophilicity. The double bonds between sulfur and oxygen create a highly polarized structure that enhances the electrophilic character of the sulfur. pearson.com Resonance delocalization of electrons between the sulfur and oxygen atoms can further distribute positive charge, increasing the sulfur's reactivity towards electron-pair donors. pearson.com The chlorine atom is an effective leaving group, a crucial factor that facilitates nucleophilic substitution reactions. fiveable.me The combination of these potent electron-withdrawing effects makes the sulfur atom in a sulfonyl chloride a strong electrophile, eager to accept electrons to satisfy its electron deficiency. pearson.com

Table 1: Factors Influencing the Electrophilicity of the Sulfonyl Chloride Group

| Factor | Description | Reference |

|---|---|---|

| Inductive Effect | The highly electronegative oxygen and chlorine atoms withdraw electron density from the sulfur atom, creating a significant partial positive charge. | pearson.com |

| Polarized Structure | The S=O double bonds are highly polarized, which enhances the electrophilic nature of the central sulfur atom. | pearson.com |

| Resonance Stabilization | Delocalization of electrons between sulfur and oxygen can increase the electrophilicity of the sulfur center. | pearson.com |

| Leaving Group Ability | The chloride ion (Cl⁻) is a good leaving group, facilitating the completion of nucleophilic substitution reactions. | fiveable.me |

Nucleophilic Addition-Elimination Mechanisms at the Sulfur Center

Reactions of sulfonyl chlorides with nucleophiles, such as amines and alcohols, are fundamental to the synthesis of sulfonamides and sulfonate esters. fiveable.me These transformations are generally understood to proceed through a bimolecular nucleophilic substitution pathway at the sulfur atom (SN-S). nih.gov Unlike the concerted SN2 mechanism often seen at a saturated carbon atom, reactions at a tetracoordinate sulfur center typically follow a two-step addition-elimination (A-E) mechanism. nih.govnih.gov

In the first step of the A-E mechanism, the nucleophile attacks the electrophilic sulfur atom. nih.gov This leads to the formation of a transient, high-energy intermediate with a trigonal-bipyramidal geometry around a hypervalent sulfur atom. iupac.org In the second, subsequent step, this intermediate collapses by ejecting the leaving group—in this case, the chloride ion—to yield the final substitution product. nih.gov The mechanism is illustrated by the reaction of a sulfonyl chloride with an alcohol, where the initial nucleophilic attack by the alcohol's oxygen forms the intermediate, which then loses a chloride ion to form a sulfonate ester. youtube.comchegg.com While the A-E mechanism is common, some reactions, such as chloride-chloride exchange in certain arenesulfonyl chlorides, have been shown through DFT studies to proceed via a single transition state, consistent with an SN2-like mechanism. nih.govnih.gov

Influence of the Pyrrolidinyl Substituent on Reactivity

The 2-(pyrrolidin-1-yl)ethyl substituent introduces specific electronic and steric features that modulate the reactivity of the sulfonyl chloride group. The pyrrolidine (B122466) ring contains a tertiary amine nitrogen atom. Alkyl groups are generally electron-donating through an inductive effect. This effect, transmitted through the two-carbon ethyl spacer, would slightly increase the electron density at the sulfonyl sulfur center compared to an unsubstituted alkanesulfonyl chloride. This donation of electron density could marginally decrease the electrophilicity of the sulfur atom, potentially slowing the rate of reaction with external nucleophiles.

Stereoelectronic Effects and Conformational Analysis in Reactions

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are critical in understanding reactions at a sulfonyl chloride center. wikipedia.org These effects arise from the interactions between electron orbitals, which are dependent on their relative orientation in space. wikipedia.org A key principle is the interaction between a filled, high-energy molecular orbital (HOMO), typically from the nucleophile, and an empty, low-energy molecular orbital (LUMO) of the electrophile. youtube.com For a reaction to be favorable, these orbitals must have a small energy gap and be geometrically positioned for effective overlap. wikipedia.org

In the context of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride, the molecule's conformation dictates the alignment of these orbitals. The rotational freedom around the C-C and C-S single bonds determines the spatial relationship between the pyrrolidine ring and the sulfonyl chloride group. Certain conformations may favor stabilizing intramolecular interactions, such as a weak hydrogen bond between one of the pyrrolidine's methylene (B1212753) hydrogens and a sulfonyl oxygen, which can influence the ground-state geometry. nih.gov During a reaction, the trajectory of the incoming nucleophile's attack on the sulfur atom is governed by stereoelectronic principles, aiming for optimal overlap with the LUMO, which is typically the σ* antibonding orbital of the S-Cl bond. youtube.com These orbital overlap considerations can impose significant geometric constraints on the transition state, sometimes overriding purely steric factors in determining the reaction's outcome. wikipedia.org

Computational Chemistry Approaches to Mechanistic Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of sulfonyl compounds. nih.govnih.gov These theoretical approaches allow researchers to model reaction pathways, calculate the structures and energies of reactants, transition states, and intermediates, and gain insights that are often difficult to obtain through experimental means alone. nih.govresearchgate.net

For instance, DFT calculations have been successfully employed to investigate the mechanism of nucleophilic substitution at sulfonyl sulfur. nih.govnih.gov Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides used DFT to reveal that the reaction proceeds through a single transition state (SN2 mechanism), whereas the analogous fluoride (B91410) exchange occurs via an addition-elimination pathway involving a stable intermediate. nih.govnih.gov Computational methods are also used in conjunction with experimental data, such as X-ray crystallography, to understand the origins of unexpected reactivity. nih.govnih.gov By analyzing computed structures and properties like Hirshfeld surfaces, researchers can dissect the various non-covalent interactions that influence crystal packing and molecular conformation, providing a more complete picture of the factors governing reactivity. nih.gov

Table 2: Application of Computational Chemistry in Sulfonyl Chloride Studies

| Computational Method/Tool | Application in Mechanistic Studies | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction pathways (e.g., distinguishing between SN2 and Addition-Elimination mechanisms). | nih.gov, nih.gov |

| DFT Calculations | Determination of the structures and energies of transition states and intermediates. | nih.gov, nih.gov |

| Hirshfeld Surface Analysis | Coupled with computational studies to examine and quantify intermolecular and intramolecular non-covalent interactions. | nih.gov |

| Quantum Chemical Calculations | Used to understand the origins of stereoselectivity in reactions by analyzing the different reaction pathways. | researchgate.net |

Applications in Advanced Organic Synthesis

Synthesis of Sulfonamides via N-Sulfonylation

The most common application for sulfonyl chlorides is the synthesis of sulfonamides, a functional group prevalent in a wide array of pharmaceuticals and biologically active compounds. The reaction, known as N-sulfonylation, involves the attack of a primary or secondary amine on the sulfonyl chloride.

The reaction of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride with primary or secondary amines is expected to proceed via a nucleophilic addition-elimination mechanism to form the corresponding N-substituted sulfonamides. Typically, this reaction is carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. bldpharm.comnih.govresearchgate.net

The general mechanism involves the amine's lone pair of electrons attacking the electrophilic sulfur atom, followed by the expulsion of the chloride ion. researchgate.net The presence of the pyrrolidine (B122466) ring in the reagent introduces a basic nitrogen atom, which could potentially self-catalyze the reaction or require specific pH control to ensure the desired reactivity.

The expected reactions are as follows:

With a primary amine (R-NH₂):

C₄H₈N-CH₂CH₂-SO₂Cl + R-NH₂ + Base → C₄H₈N-CH₂CH₂-SO₂-NH-R + Base·HCl

With a secondary amine (R₂NH):

C₄H₈N-CH₂CH₂-SO₂Cl + R₂NH + Base → C₄H₈N-CH₂CH₂-SO₂-NR₂ + Base·HCl

Primary amines are generally more reactive than secondary amines due to reduced steric hindrance and greater nucleophilicity. bldpharm.com

While specific studies on 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride are unavailable, general principles of selectivity in sulfonylation can be applied:

Chemoselectivity: In molecules containing multiple nucleophilic sites, such as both an amine and an alcohol, N-sulfonylation is generally favored over O-sulfonylation under standard basic conditions due to the higher nucleophilicity of amines. rsc.org Selective protection of one group would be necessary to reverse this preference.

Regioselectivity: When reacting with a molecule containing multiple, non-equivalent amine groups, the reaction is expected to occur preferentially at the most nucleophilic and least sterically hindered amine. For example, a primary aliphatic amine would typically react in preference to a less nucleophilic aromatic amine.

Diastereoselectivity: For reactions with chiral amines, the formation of diastereomeric sulfonamides is possible. The degree of diastereoselectivity would depend on the steric and electronic interactions between the sulfonyl chloride and the chiral substrate during the transition state. Specific chiral auxiliaries or catalysts would likely be required to achieve high levels of diastereoselectivity.

Achieving asymmetry in sulfonylation reactions is a significant challenge in organic synthesis. For a reagent like 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride, which is itself achiral, inducing asymmetry would necessitate either the use of a chiral amine substrate, a chiral catalyst, or a chiral auxiliary group. No literature currently describes asymmetric methodologies specifically employing this reagent.

The 2-(pyrrolidin-1-yl)ethanesulfonyl group could be incorporated into complex cyclic structures. For instance, if the amine substrate also contained a reactive site, an intramolecular cyclization could be envisioned following the initial sulfonylation. The synthesis of heterocyclic sulfonamides is a major area of medicinal chemistry research. nih.govnih.gov The pyrrolidine moiety within the reagent itself could influence the properties of the final heterocyclic product. For example, reacting 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride with a bifunctional heterocyclic amine could lead to novel, complex architectures with potential biological activity. nih.gov

Preparation of Sulfonates and Sulfonyl Esters

Alcohols and phenols can be sulfonylated to form sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (a sulfonate, e.g., -OSO₂R).

The reaction of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) would yield the corresponding 2-(pyrrolidin-1-yl)ethanesulfonate ester. This reaction is also typically performed in the presence of a base like pyridine.

Reaction with an alcohol/phenol:

C₄H₈N-CH₂CH₂-SO₂Cl + R-OH + Base → C₄H₈N-CH₂CH₂-SO₂-OR + Base·HCl

The resulting sulfonate ester is a highly activated substrate for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The choice of solvent and base is critical; for instance, using a catalytic amount of a tertiary amine in combination with potassium carbonate has been shown to be effective and safe for the sulfonylation of alcohols.

The following table summarizes the expected products from the reaction of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride with various nucleophiles.

| Nucleophile Type | Nucleophile Example | Product Class | Expected Product Structure |

| Primary Amine | Methylamine (CH₃NH₂) | N-Methylsulfonamide | C₄H₈N-CH₂CH₂-SO₂-NHCH₃ |

| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethylsulfonamide | C₄H₈N-CH₂CH₂-SO₂-N(CH₂CH₃)₂ |

| Alcohol | Ethanol (CH₃CH₂OH) | Ethyl Sulfonate Ester | C₄H₈N-CH₂CH₂-SO₂-OCH₂CH₃ |

| Phenol | Phenol (C₆H₅OH) | Phenyl Sulfonate Ester | C₄H₈N-CH₂CH₂-SO₂-OC₆H₅ |

Role as a Protecting Group Strategy in Multistep Synthesis

The sulfonamide functional group is recognized for its chemical robustness, making it a valuable protecting group for amines in complex, multistep syntheses. orgsyn.org The 2-(Pyrrolidin-1-YL)ethanesulfonyl group can be employed for this purpose, offering stability under a range of reaction conditions.

The protection of a primary or secondary amine with 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride is achieved through the formation of a sulfonamide. This transformation is one of the most common methods for synthesizing sulfonamides. orgsyn.org The reaction involves treating the amine with the sulfonyl chloride in the presence of a base. orgsyn.orgorganic-chemistry.org

The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. A base, such as triethylamine (B128534) or pyridine, is used to quench the HCl byproduct. organic-chemistry.org The resulting 2-(Pyrrolidin-1-YL)ethanesulfonamide is exceptionally stable, effectively masking the nucleophilicity and basicity of the parent amine throughout subsequent synthetic steps. This stability is a key feature of sulfonamide protecting groups.

In complex organic synthesis, particularly in peptide chemistry, the concept of "orthogonal" protecting groups is crucial. masterorganicchemistry.com Orthogonality allows for the selective removal of one protecting group in the presence of others. masterorganicchemistry.com The 2-(Pyrrolidin-1-YL)ethanesulfonyl group, when used to form a sulfonamide, is orthogonal to many of the most common amine protecting groups due to its high stability.

Sulfonamides are resistant to the conditions used to cleave many other protecting groups. For instance, the tert-butyloxycarbonyl (Boc) group is readily removed with strong acids like trifluoroacetic acid (TFA), while the carboxybenzyl (Cbz) group is cleaved by catalytic hydrogenation. masterorganicchemistry.com The fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions, often using an amine base like piperidine. masterorganicchemistry.com The sulfonamide linkage formed from 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride is generally stable under all of these conditions, making it an excellent orthogonal protecting group.

Table 1: Orthogonality of Sulfonamide vs. Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability of 2-(Pyrrolidin-1-YL)ethanesulfonamide |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Stable |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable |

This table illustrates how a sulfonamide can remain intact while other groups are selectively removed, enabling complex and regioselective modifications elsewhere in the molecule.

The very stability that makes sulfonamides excellent protecting groups also renders their removal a significant chemical challenge. organic-chemistry.org Deprotection often requires harsh conditions that can compromise other functional groups within the molecule.

One effective, albeit powerful, method for the cleavage of sulfonamides is reductive cleavage. A notable example involves the use of samarium diiodide (SmI₂). organic-chemistry.org This method is particularly effective for primary N-(p-toluenesulfonyl) amides, which are notoriously difficult to unmask. The process often involves an initial activation of the sulfonamide nitrogen, for instance, by acylation with trifluoroacetic anhydride (B1165640) (TFAA), followed by reductive cleavage with SmI₂ at low temperatures. organic-chemistry.org This approach offers milder conditions compared to older methods that required dissolving metal reductions (e.g., Na/NH₃).

Another strategy for removing sulfonyl groups is through elimination reactions. For certain substrates, such as 1,2-dihydroquinoline (B8789712) sulfonamides, the sulfonyl group can be eliminated under basic conditions (e.g., K₂CO₃ or DBU) at elevated temperatures to yield an aromatized product. mdpi.com However, the success of this method is highly dependent on the specific structure of the substrate. mdpi.com

Utilization in Carbon-Carbon Bond Forming Reactions

Recent advances in transition-metal catalysis have expanded the utility of sulfonyl derivatives beyond their traditional roles, establishing them as viable partners in carbon-carbon bond-forming reactions.

Derivatives of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride can serve as electrophiles in powerful palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. These methods allow for the formation of C-C bonds at the carbon atom originally attached to the sulfur, a process known as desulfonative or desulfitative coupling. nih.govepfl.chresearchgate.net

Mizoroki-Heck Reaction: Aryl and alkenyl sulfonyl chlorides can participate in Mizoroki-Heck type couplings with olefins. epfl.chresearchgate.net This reaction is catalyzed by a palladium source, such as PdCl₂ or Pd(OAc)₂, and proceeds in the presence of a base. epfl.chrsc.org The mechanism is distinct from traditional Heck reactions that use aryl halides. It involves the oxidative addition of the C-S bond to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. rsc.orgwikipedia.org

Suzuki-Miyaura Coupling: While less common than with aryl halides, sulfonyl derivatives can also act as electrophiles in Suzuki-Miyaura couplings. nih.govchemrxiv.org Research has demonstrated that aryl sulfonyl fluorides and even aryl sulfones can couple with boronic acids in the presence of a palladium catalyst. nih.govchemrxiv.org The key mechanistic step is the oxidative addition of the carbon-sulfur bond to the palladium catalyst, which is often the rate-limiting step. chemrxiv.org This desulfonative cross-coupling expands the toolkit for constructing complex biaryl structures from readily available sulfonyl compounds. nih.govnih.gov

Table 2: Examples of Cross-Coupling Reactions with Sulfonyl Derivatives

| Reaction | Coupling Partners | Catalyst System (Example) | Key Feature | Reference |

|---|---|---|---|---|

| Mizoroki-Heck | Sulfonyl Chloride + Olefin | PdCl₂, Ionic Liquid | Desulfitative C-C bond formation | epfl.chresearchgate.net |

| Suzuki-Miyaura | Sulfonyl Fluoride (B91410) + Boronic Acid | Pd Catalyst, Base-free conditions | Desulfonative C-C bond formation | nih.gov |

These reactions highlight the modern utility of the sulfonyl group not just as a stable protecting group or leaving group, but as an active participant in the strategic formation of carbon-carbon bonds.

Potential as a Building Block in Cascade or Annulation Reactions

Cascade and annulation reactions are powerful strategies in organic synthesis that allow for the rapid construction of complex cyclic molecules from simpler precursors in a single operation. The bifunctional nature of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride makes it an intriguing substrate for such transformations.

While direct literature examples employing 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride in cascade or annulation reactions are not extensively documented, its potential can be inferred from the known reactivity of related compounds. For instance, sulfonyl chlorides are known to participate in various cyclization reactions. magtech.com.cn A notable example is the photoinduced chloroamination cyclization of N-(allenyl)sulfonylamides, which proceeds via a cascade mechanism to form 2-(1-chlorovinyl)pyrrolidines. nih.govnih.gov This suggests that the ethanesulfonyl chloride portion of the target molecule could potentially engage in similar intramolecular cyclizations under appropriate conditions, possibly triggered by light or a suitable catalyst.

Furthermore, the pyrrolidine ring itself can be a key participant in annulation strategies. Pyrrolidine-catalyzed annulation reactions are well-established for the synthesis of various carbocyclic and heterocyclic frameworks. nih.gov It is conceivable that the pyrrolidine nitrogen of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride could act as an internal base or nucleophile to facilitate annulation with a suitable reaction partner, leading to the formation of fused or spirocyclic systems.

A hypothetical cascade reaction could involve the initial reaction of the sulfonyl chloride with a multifunctional substrate, followed by an intramolecular cyclization involving the pyrrolidine ring. The specifics of such a reaction would be highly dependent on the chosen reaction partners and conditions.

Table 1: Potential Cascade/Annulation Reactions Involving Pyrrolidine and Sulfonyl Chloride Moieties

| Reaction Type | Hypothetical Reactants | Potential Product Scaffold |

| Intramolecular Sulfonamidation/Cyclization | A molecule with a distal amine and a reactive site for the pyrrolidine | Fused bicyclic sulfonamide |

| [3+2] Annulation | An electron-deficient alkene and a base | Pyrrolizidine derivative |

| Radical Cascade Cyclization | A radical initiator and an unsaturated partner | Functionalized pyrrolidine with a new ring system |

This table presents hypothetical reaction pathways based on the known reactivity of the constituent functional groups.

Derivatization for Probes and Ligands

The structural components of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride also make it an attractive scaffold for the synthesis of specialized chemical tools like bioorthogonal probes and chiral ligands.

Incorporation into Bioorthogonal Probes

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govru.nlresearchgate.net The development of probes for bioorthogonal labeling is a rapidly growing area of chemical biology. The sulfonyl chloride functionality is closely related to sulfonyl fluorides, which have been successfully employed as reactive groups in chemical probes for activity-based protein profiling. nih.gov

The electrophilic nature of the sulfonyl chloride in 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride allows it to react with nucleophilic residues on biomolecules, such as the side chains of lysine (B10760008) or cysteine, to form stable sulfonamide or thiosulfonate linkages, respectively. To function as a bioorthogonal probe, the pyrrolidine end of the molecule could be appended with a reporter group, such as a fluorophore or a biotin (B1667282) tag, prior to its reaction with a biological target.

Alternatively, the pyrrolidine could be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can then be selectively reacted with a corresponding reporter molecule in a secondary step via "click chemistry." This modular approach would offer greater flexibility in probe design.

Table 2: Potential Design of Bioorthogonal Probes from 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride

| Probe Component | Function | Potential Modification on the Pyrrolidine Ring |

| Reactive Group | Covalent modification of biomolecules | Sulfonyl chloride (inherent) |

| Reporter Group | Detection and visualization | Attachment of a fluorescent dye (e.g., fluorescein, rhodamine) |

| Affinity Tag | Isolation and purification of targets | Attachment of biotin |

| Bioorthogonal Handle | Two-step labeling | Introduction of an azide or alkyne group |

This table outlines the potential functionalization of the 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride scaffold for bioorthogonal applications.

Synthesis of Chiral Ligands Containing the Pyrrolidinyl-Ethanesulfonyl Scaffold

The pyrrolidine ring is a privileged scaffold in asymmetric catalysis, forming the core of many highly effective chiral ligands and organocatalysts. mdpi.comresearchgate.net The chirality of substituted pyrrolidines can be efficiently transferred to a catalytic center, enabling high levels of enantioselectivity in a wide range of chemical transformations.

The 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride molecule provides a straightforward means to connect the well-established chiral pyrrolidine motif to various coordinating groups through the ethanesulfonyl linker. The sulfonyl chloride can be readily converted into sulfonamides, sulfonate esters, or other derivatives bearing phosphine, amine, or other metal-coordinating functionalities.

For example, reaction with a chiral amino alcohol could yield a bidentate N,O-ligand. Similarly, reaction with a phosphino-amine would generate a P,N-ligand. The modularity of this approach would allow for the rapid synthesis of a library of ligands with varying steric and electronic properties, which could then be screened for optimal performance in a given asymmetric reaction. While direct examples of ligands based on this specific scaffold are not prevalent in the literature, the synthetic strategy is sound and builds upon established principles of chiral ligand design.

Spectroscopic and Analytical Techniques for Structural Characterization of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For reaction products of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride, ¹H and ¹³C NMR provide definitive information on the molecular skeleton.

In a typical reaction, such as the formation of a sulfonamide by reacting the sulfonyl chloride with a primary or secondary amine, NMR spectroscopy confirms the successful formation of the S-N bond. The disappearance of the highly reactive sulfonyl chloride moiety and the appearance of new signals corresponding to the newly introduced amine fragment are key indicators.

¹H NMR: The proton spectrum allows for the identification of all non-exchangeable protons. Key diagnostic signals for a product derived from 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride would include the multiplets for the pyrrolidine (B122466) ring protons. For instance, in a study of (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one, the protons of the pyrrolidine ring close to the nitrogen atom appeared at chemical shifts (δ) of 3.56 and 3.25 ppm, while other ring protons were observed around 1.96 and 1.84 ppm. mdpi.com The methylene (B1212753) protons adjacent to the sulfonyl group (originally from the ethanesulfonyl chloride backbone) would also show characteristic shifts. In related sulfonamide structures, such as dihydroquinoline sulfonamides, the protons of the methyl group attached to the sulfonyl group appear as a singlet around 2.22 ppm. mdpi.com

¹³C NMR: The carbon spectrum provides information on the number and electronic environment of all carbon atoms. For example, in the ¹³C NMR spectrum of a derivative of 2-cyanoguanidinophenytoin, aliphatic carbons of the NCH₂ groups were identified by signals at δ 66.5, 62.3, and 51.1 ppm. nih.gov The formation of a sulfonamide linkage would cause a distinct upfield or downfield shift in the carbon atoms of the ethanesulfonyl moiety compared to the starting material.

The following table provides hypothetical ¹H NMR data for a generic sulfonamide product.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrrolidine CH₂ (adjacent to N) | 3.2 - 3.6 | Multiplet | Deshielded by the nitrogen atom. |

| Pyrrolidine CH₂ (β to N) | 1.8 - 2.1 | Multiplet | Typical aliphatic region. |

| CH₂-SO₂ | 3.4 - 3.8 | Triplet | Deshielded by the sulfonyl group. |

| CH₂-N (pyrrolidine) | 2.9 - 3.3 | Triplet | Adjacent to the pyrrolidine nitrogen. |

| NH (sulfonamide) | 7.5 - 8.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a reaction product and gaining structural insights through the analysis of its fragmentation patterns.

Molecular Ion Peak (M⁺): The primary piece of information obtained from an MS experiment is the mass-to-charge ratio (m/z) of the molecular ion. This allows for the confirmation of the elemental composition of the product, especially when using high-resolution mass spectrometry (HRMS). For example, in the analysis of ethanesulfonyl chloride, the mass of the molecular ion is observed at m/z 128. chemicalbook.com For a product of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride, the expected molecular weight can be precisely calculated and compared against the experimental value.

Fragmentation Analysis: Electron Ionization (EI) is a common MS technique that causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "fingerprint" for the molecule. For products derived from 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride, characteristic fragmentation would involve the cleavage of the C-S and S-N bonds, as well as the fragmentation of the pyrrolidine ring. The observation of a fragment corresponding to the pyrrolidinyl-ethyl cation or the loss of SO₂ are common pathways that help confirm the structure. In the GC-MS analysis of ethanesulfonyl chloride, top peaks were observed at m/z 29, 27, and 28, corresponding to ethyl and ethylene (B1197577) fragments. nih.gov

| Fragment Ion | Typical m/z | Identity |

| [M]⁺ | Calculated Value | Molecular Ion |

| [M - 64]⁺ | M - 64 | Loss of Sulfur Dioxide (SO₂) |

| [C₄H₈N]⁺ | 70 | Pyrrolidinyl Cation |

| [C₆H₁₂N]⁺ | 98 | Pyrrolidinyl-ethyl Cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: This technique is particularly useful for identifying the strong absorptions associated with polar bonds. In the context of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride reaction products, IR spectroscopy can confirm the presence of the sulfonyl group and the formation of new functional groups.

Sulfonyl Group (SO₂): All sulfonamides and sulfones exhibit two strong, characteristic stretching vibrations for the S=O bond. These typically appear in the ranges of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).

N-H Bond: The formation of a secondary sulfonamide (R-SO₂-NH-R') would introduce an N-H stretching vibration, typically seen as a single sharp peak around 3350-3250 cm⁻¹.

C-N Bond: The stretching of the C-N bonds within the pyrrolidine ring appears in the 1250-1020 cm⁻¹ region.

In a study on the synthesis of pyrrolidine-2,5-dione derivatives, the appearance of sharp bands at 3320 cm⁻¹ and 3387 cm⁻¹ confirmed the presence of an NH₂ group. researchgate.net Similarly, the characterization of 1,2-dihydroquinoline (B8789712) sulfonamides showed characteristic IR peaks for the sulfonyl group alongside other functional groups like nitriles (2231 cm⁻¹) and carbonyls (1756 cm⁻¹). mdpi.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for identifying non-polar bonds and symmetric vibrations. The S-C and C-C bonds of the molecular backbone can be observed. While experimental data for products of the title compound is not widely published, a computed Raman spectrum for a related compound, 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, shows the utility of this technique for characterizing complex pyrrolidine-containing structures. spectrabase.com

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) |

| S=O (Asymmetric Stretch) | IR | 1370 - 1330 |

| S=O (Symmetric Stretch) | IR | 1180 - 1160 |

| N-H (Stretch) | IR | 3350 - 3250 |

| C-H (Aliphatic Stretch) | IR/Raman | 2960 - 2850 |

| C-N (Stretch) | IR | 1250 - 1020 |

X-Ray Crystallography for Solid-State Structure Determination of Key Intermediates and Products

When a reaction product can be obtained as a single crystal of suitable quality, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

For complex molecules or cases where stereochemistry is crucial, X-ray crystallography is invaluable. For example, in the structural analysis of 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride, an unexpected product from a reaction involving pyrrolidine, X-ray crystallography established its structure as an amidinium salt. researchgate.netnih.gov The analysis revealed a monoclinic crystal system with a P2₁/c space group and detailed the hydrogen bonding network that stabilizes the crystal packing. researchgate.netnih.gov

Similarly, the crystal structure of (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one was confirmed by X-ray diffraction, which helped in understanding the planarity and conformation of the enaminone system. mdpi.com This technique is particularly powerful for verifying the structure of key intermediates or final products that are stable, crystalline solids.

| Parameter | Value for 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride researchgate.net |

| Chemical Formula | C₆H₁₃N₂⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.7234 Å, b = 11.2961 Å, c = 12.6591 Å, β = 98.820° |

| Volume | 808.76 ų |

Chromatographic Methods (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity of reaction products and for monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of non-volatile reaction products. A reversed-phase (RP-HPLC) method, typically using a C18 column, can effectively separate the final product from unreacted starting materials and any side products. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is commonly used. pensoft.netpensoft.net By developing a validated HPLC method, one can determine the purity of the synthesized compound with high accuracy. For instance, a study on a pyrrole (B145914) derivative used an isocratic elution with acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3) at a flow rate of 1.0 mL/min, with UV detection at 225 nm, to monitor the compound's stability and detect impurities. pensoft.net

Gas Chromatography (GC): For products that are volatile and thermally stable, GC is an excellent alternative. It offers very high resolution for separating components of a mixture. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. The analysis of the seized drug α-D2PV, a pyrrolidine derivative, was performed using GC-EI-MS, which allowed for its positive identification. nih.gov

| Parameter | Typical HPLC Conditions for a Pyrrolidine Derivative pensoft.net |

| Column | C18 (e.g., 150 x 4 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS at 225 nm |

| Column Temperature | 30 °C |

Theoretical and Computational Studies of 2 Pyrrolidin 1 Yl Ethanesulfonyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific DFT studies on 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride have been identified. Such calculations would be valuable for understanding the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its reactivity. Furthermore, DFT could elucidate the electrostatic potential surface, providing insights into regions susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations of Compound Interactions

There is no available research detailing molecular dynamics simulations of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride. MD simulations could provide atomic-level insights into its behavior in different environments, such as in solution or interacting with biological macromolecules. These simulations are instrumental in understanding the conformational dynamics and intermolecular interactions that govern the compound's properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Specific QSAR models for derivatives of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride have not been reported in the reviewed literature. QSAR studies are a cornerstone of modern medicinal chemistry, enabling the prediction of biological activity based on chemical structure. nih.gov For related classes of compounds, such as pyrrolidin-2-one derivatives, QSAR models have been successfully developed to predict their antiarrhythmic activities. nih.govresearchgate.net These models typically use molecular descriptors derived from computational calculations to establish a mathematical relationship with a measured biological effect. researchgate.net However, without a specific biological activity associated with 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride derivatives, the development of a QSAR model is not feasible.

Prediction of Spectroscopic Parameters and Conformational Preferences

While DFT is a common method for predicting spectroscopic parameters and conformational preferences, no such studies have been published for 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride. researchgate.net Such research would involve calculating parameters like nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and rotational constants. Conformational analysis through computational methods would also help in identifying the most stable three-dimensional structures of the molecule, which is fundamental to understanding its chemical behavior.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sulfonylation

The development of innovative and efficient catalytic systems is a cornerstone of modern organic synthesis. For sulfonylation reactions involving 2-(pyrrolidin-1-yl)ethanesulfonyl chloride, future research is anticipated to focus on catalysts that offer enhanced selectivity, milder reaction conditions, and improved sustainability profiles.

Researchers are exploring a variety of catalytic approaches to improve sulfonylation reactions. These include the use of organocatalysts, such as peptide-based catalysts, which can facilitate enantioselective sulfonylations. nih.gov Metal-based nanocatalysts, for instance, nano-Ru/Fe3O4, are also being investigated for their high activity and recyclability in the synthesis of sulfonamides. nih.gov Furthermore, the application of photocatalysis in sulfonylation is a rapidly growing area, offering metal-free and environmentally benign reaction pathways. acs.orgdntb.gov.uaresearchgate.net These advanced catalytic systems could enable the synthesis of complex chiral molecules and novel sulfonamide derivatives from 2-(pyrrolidin-1-yl)ethanesulfonyl chloride with high efficiency and precision.

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Peptide-Based Organocatalysts | High enantioselectivity for the synthesis of chiral sulfonamides. | Design of specific peptide sequences for optimal stereocontrol. |

| Magnetic Nanoparticle Catalysts (e.g., nano-Ru/Fe3O4) | High reactivity, easy separation, and catalyst recycling, leading to greener processes. nih.gov | Optimization of catalyst composition and reaction conditions for broad substrate scope. |

| Photocatalysts (e.g., organic dyes, semiconductors) | Metal-free reactions, use of visible light as a renewable energy source, mild reaction conditions. acs.orgdntb.gov.uaresearchgate.net | Development of efficient photocatalysts for the activation of sulfonyl chlorides. |

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. mdpi.comnih.govthieme-connect.deresearchgate.net The application of these technologies to reactions involving 2-(pyrrolidin-1-yl)ethanesulfonyl chloride is a promising area for future investigation.

The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides have been successfully demonstrated in continuous flow systems. nih.govvapourtec.comvapourtec.comresearchgate.netrsc.org These processes often lead to higher yields, reduced reaction times, and safer handling of reactive intermediates. nih.gov Future research could focus on developing a fully automated, multi-step flow process for the synthesis of a library of 2-(pyrrolidin-1-yl)ethanesulfonamides. Such a system would enable the rapid generation of diverse molecules for high-throughput screening in drug discovery programs.

| Parameter | Batch Synthesis | Flow Synthesis/Microreactor |

|---|---|---|

| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat dissipation, smaller reaction volumes, and better control reduce risks. thieme-connect.de |

| Scalability | Scaling up can be challenging and may require process redesign. | Easily scalable by extending reaction time or "numbering-up" reactors. mdpi.com |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to better reproducibility and product quality. thieme-connect.de |

| Efficiency | Can have longer reaction times and lower space-time yields. | Significantly reduced reaction times and higher space-time yields. rsc.org |

Exploitation in Polymer Synthesis and Materials Science

The incorporation of sulfonyl groups and pyrrolidine (B122466) moieties into polymers can impart unique and desirable properties, such as improved thermal stability, altered solubility, and the introduction of functional sites for further modification or interaction with other molecules. 2-(Pyrrolidin-1-yl)ethanesulfonyl chloride could serve as a valuable monomer or functionalizing agent in the synthesis of novel polymers.

Sulfonyl chlorides can act as initiators in living radical polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures, such as star polymers. cmu.edu The pyrrolidine group, on the other hand, can introduce hydrophilicity and a site for metal chelation or quaternization, making the resulting polymers suitable for applications in water treatment, drug delivery, or as coatings. Future research could explore the use of 2-(pyrrolidin-1-yl)ethanesulfonyl chloride in the synthesis of functional polymers via techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP).

| Polymer Type | Key Feature from Monomer | Potential Application |

|---|---|---|

| Functional Polystyrenes | Pendant pyrrolidinylethanesulfonyl groups. | Specialty resins for ion exchange or catalysis. |

| Polyacrylates/Polymethacrylates | Incorporation of the pyrrolidine moiety into the side chain. | Biocompatible materials for biomedical applications or hydrogels. |

| Conducting Polymers | Doping with sulfonated pyrrolidine groups. | Antistatic coatings and electronic devices. |

Design of Next-Generation Reagents Based on the 2-(Pyrrolidin-1-YL)ethanesulfonyl Framework

The chemical structure of 2-(pyrrolidin-1-yl)ethanesulfonyl chloride offers a versatile framework for the design of new and improved reagents for organic synthesis and medicinal chemistry. By modifying the pyrrolidine ring or derivatizing the sulfonyl chloride group, it is possible to fine-tune the reactivity, selectivity, and physical properties of the resulting compounds.

Understanding the structure-activity relationship (SAR) is crucial for the rational design of new bioactive molecules. excli.demdpi.commdpi.com Modifications to the 2-(pyrrolidin-1-yl)ethanesulfonyl scaffold could lead to the development of novel classes of enzyme inhibitors, receptor antagonists, or antimicrobial agents. nih.gov For example, introducing substituents on the pyrrolidine ring could modulate the compound's binding affinity to a biological target. Similarly, converting the sulfonyl chloride to other functionalities, such as sulfones or sulfonates, could lead to reagents with different reactivity profiles for use in various chemical transformations. molport.com

| Structural Modification | Rationale | Potential Application |

|---|---|---|

| Substitution on the pyrrolidine ring (e.g., hydroxyl, amino groups) | Introduce chirality, alter solubility, and provide additional functional groups for interaction. | Development of chiral ligands for asymmetric catalysis or new drug candidates with improved pharmacological profiles. |

| Variation of the alkyl chain length | Modify the steric and electronic properties of the sulfonyl group. | Fine-tuning of reactivity in sulfonylation reactions. |

| Conversion of the sulfonyl chloride to other sulfonyl derivatives (e.g., sulfonyl fluorides, sulfonate esters) | Alter the electrophilicity and leaving group ability of the sulfonyl moiety. | Creation of a diverse set of reagents for a broader range of synthetic applications. molport.com |

Q & A

Q. What are the key considerations for synthesizing 2-(pyrrolidin-1-yl)ethanesulfonyl chloride with high purity?

Methodological Answer: To optimize synthesis:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis, as sulfonyl chlorides react violently with water .

- Purification : Employ column chromatography or recrystallization to remove byproducts like unreacted pyrrolidine or residual sulfonic acids. Monitor purity via HPLC or TLC .

- Storage : Store in airtight, moisture-resistant containers at 2–8°C to prevent degradation .

Q. Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Rationale |

|---|---|---|

| Temperature | 0–5°C (initial step) | Minimizes side reactions |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Reaction Time | 4–6 hours | Balances yield and purity |

Q. How can researchers characterize this compound’s structural integrity post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm the presence of pyrrolidine protons (δ 1.8–2.1 ppm for CH₂ groups) and sulfonyl chloride signals (δ 3.5–4.0 ppm for SO₂Cl) .

- FT-IR : Identify characteristic peaks for S=O (1360–1180 cm⁻¹) and C-Cl (750–550 cm⁻¹) bonds .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 208.11 for related sulfonyl chlorides) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Decontamination : Immediately wash skin with soap and water upon contact. For spills, neutralize with sodium bicarbonate before disposal .

- Emergency Measures : Maintain eyewash stations and emergency showers in the lab .

Advanced Research Questions

Q. How does the reactivity of 2-(pyrrolidin-1-yl)ethanesulfonyl chloride vary with different nucleophiles?

Methodological Answer:

- Amines : Reacts exothermically to form sulfonamides. Monitor pH to avoid over-alkylation of pyrrolidine .

- Alcohols/Phenols : Requires base catalysts (e.g., pyridine) to absorb HCl byproducts. Use low temperatures (−10°C) to suppress side reactions .

- Thiols : Competitive oxidation may occur; add antioxidants (e.g., BHT) to stabilize reactive intermediates .

Q. Reactivity Comparison

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Primary Amine | Sulfonamide | RT, 2–4 hours |

| Phenol | Sulfonate Ester | 0°C, DMAP catalyst |

| Thiol | Disulfide (byproduct) | Requires inert atmosphere |

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

- Stabilizers : Add molecular sieves (3Å) to absorb moisture. Avoid contact with metals (e.g., Fe, Cu) that catalyze decomposition .

- Packaging : Use amber glass vials with PTFE-lined caps to block light and moisture .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to predict shelf life .

Q. How can researchers resolve contradictions in reported toxicity data?

Methodological Answer:

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict carcinogenicity or reproductive toxicity in absence of experimental data .

- In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and cytotoxicity screens (e.g., MTT assay on HEK293 cells) to validate safety .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

Q. How to design experiments assessing its potential in drug development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.